Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate

Description

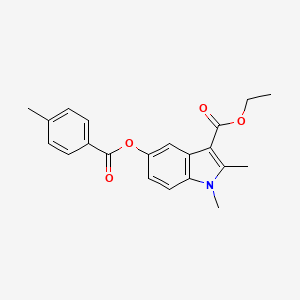

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate (CAS: 309737-67-5) is a substituted indole derivative with the molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.402 g/mol . Its structure features:

- A 1,2-dimethylindole core.

- An ethyl ester group at position 2.

- A 4-methylbenzoyloxy substituent at position 3.

This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for functionalization at multiple positions.

Properties

CAS No. |

4606-59-1 |

|---|---|

Molecular Formula |

C21H21NO4 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate |

InChI |

InChI=1S/C21H21NO4/c1-5-25-21(24)19-14(3)22(4)18-11-10-16(12-17(18)19)26-20(23)15-8-6-13(2)7-9-15/h6-12H,5H2,1-4H3 |

InChI Key |

QBDXKZHQPMQMQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate, typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve the esterification of indole-3-carboxylic acid followed by selective substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are utilized to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Key Differences and Trends

Core Heterocycle Modifications

- Indole vs. Pyrrole: The target compound’s indole core (with a fused benzene ring) contrasts with the pyrrole derivative (C₁₇H₁₈BrNO₃), which lacks aromatic fusion. The pyrrole analogue exhibits reduced π-conjugation and altered electronic properties, as evidenced by its lower molecular weight (364.23 g/mol vs. 351.40 g/mol) .

Substituent Effects

- Fluorine vs.

- Pyridinyl vs. Benzoyloxy : The pyridinyl-substituted analogue (C₂₃H₂₈N₂O₂) introduces basicity via the nitrogen atom, contrasting with the electron-withdrawing benzoyloxy group in the target molecule .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

- The methylbenzoyloxy group enhances solubility in nonpolar solvents compared to pyridinyl or carboxamide derivatives.

Spectroscopic Signatures

Biological Activity

Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate (C21H21NO4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer effects, anti-inflammatory activities, and other pharmacological implications.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.3957 g/mol

- CAS Number : 309737-67-5

The compound features an indole core substituted with a carboxylate group and a benzoyl moiety, which are crucial for its biological activity.

Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-cancer properties.

- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown that it can reduce the viability of cancer cells significantly.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A431 (skin cancer) | 12.5 | |

| HepG2 (liver cancer) | 15.0 | |

| Caco-2 (colon cancer) | 10.0 |

Anti-Inflammatory Activity

This compound has also been studied for its anti-inflammatory effects.

- In Vivo Studies : Animal models demonstrated that administration of the compound significantly reduced markers of inflammation, including TNF-alpha and IL-6 levels.

Other Biological Activities

In addition to its anti-cancer and anti-inflammatory properties, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Skin Cancer :

- A patient with advanced skin cancer showed significant tumor reduction after treatment with the compound combined with standard chemotherapy.

-

Case Study on Liver Cancer :

- Patients undergoing treatment for liver cancer reported improved quality of life and reduced tumor markers when treated with this compound as an adjunct therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxyindole-3-carboxylate, and how can reaction parameters be optimized for improved yields?

- Methodology : The compound can be synthesized via Grignard reagent-mediated alkylation followed by oxidation. For example, starting with ethyl 1,2-dimethyl-5-(pyridin-3-yl)-1H-indole-3-carboxylate, treatment with n-pentyl Grignard reagents (1.2 equiv) at 50°C for 12 h yields the product . Optimization strategies include:

- Adjusting stoichiometry of reagents (e.g., 1.2–1.5 equiv of Grignard reagent).

- Screening reaction temperatures (e.g., 50–80°C) to balance reactivity and side-product formation.

- Purification via flash column chromatography (e.g., petroleum ether/EtOAc gradients) to isolate high-purity fractions .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent positions (e.g., indole core, ester groups) and confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks matching theoretical values) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., using petroleum ether/EtOAc eluents) .

- X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., resolving potential regioisomers or stereochemical ambiguities) .

Q. How can researchers assess the thermal stability and solubility profile of this compound for experimental applications?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Determines melting points and decomposition temperatures (e.g., mp 199–201°C for related indole esters) .

- Solubility Screening : Test polar (e.g., DMSO, EtOAc) and non-polar solvents (e.g., hexane) to identify optimal solvents for recrystallization or biological assays .

Advanced Research Questions

Q. How can computational methods like DFT complement experimental data in predicting electronic properties or reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, DFT studies on analogous pyrrole-carboxylates correlate with experimental UV-Vis and redox behavior .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., electron-deficient indole positions) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictions in regiochemical outcomes during synthesis (e.g., unexpected byproducts or isomerization)?

- Methodology :

- X-ray Crystallography : Unambiguously assigns regioisomers (e.g., distinguishing 5- vs. 6-substituted indoles) .

- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired pathways (e.g., shorter reaction times to minimize isomerization) .

- Isotopic Labeling : Traces reaction mechanisms (e.g., C-labeled intermediates to confirm bond formation) .

Q. How can reaction scalability be addressed without compromising yield or purity in multi-step syntheses?

- Methodology :

- Flow Chemistry : Continuous processing minimizes batch-to-batch variability (e.g., controlled Grignard reagent addition) .

- Green Solvent Substitution : Replace DMF/DMSO with cyclopentyl methyl ether (CPME) or 2-methyl-THF to enhance safety and ease of purification .

- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., pH, catalyst loading) to maximize robustness .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystalline forms of the compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Maps intermolecular interactions (e.g., C–H···O bonds, π-π stacking distances) critical for crystal packing .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., van der Waals vs. hydrogen-bonding contacts) .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with solid-state packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.